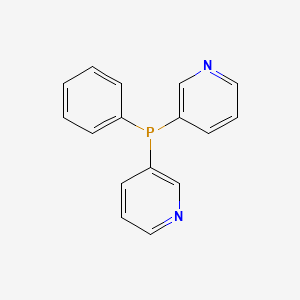
3,3'-(Phenylphosphanediyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(3-pyridyl)phenylphosphine is an organophosphorus compound characterized by the presence of two pyridyl groups and one phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(3-pyridyl)phenylphosphine can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with appropriate reagents to yield the final product.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds, leading to the formation of the phosphine product.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using various reducing agents.
Industrial Production Methods: Industrial production of di(3-pyridyl)phenylphosphine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Di(3-pyridyl)phenylphosphine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Di(3-pyridyl)phenylphosphine can participate in substitution reactions, where one of its groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles can be used in substitution reactions to modify the structure of di(3-pyridyl)phenylphosphine.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Scientific Research Applications
Di(3-pyridyl)phenylphosphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of di(3-pyridyl)phenylphosphine involves its ability to act as a ligand, forming complexes with metal ions and other molecules. This interaction can influence various molecular targets and pathways, leading to changes in chemical reactivity and biological activity . The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to phosphorus.
Tri(3-pyridyl)phosphine: A compound with three pyridyl groups attached to phosphorus.
Diphenyl(3-pyridyl)phosphine: A compound with two phenyl groups and one pyridyl group attached to phosphorus.
Uniqueness: Di(3-pyridyl)phenylphosphine is unique due to its combination of pyridyl and phenyl groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic and coordination chemistry applications .
Properties
CAS No. |
164080-49-3 |
|---|---|
Molecular Formula |
C16H13N2P |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
phenyl(dipyridin-3-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-2-6-14(7-3-1)19(15-8-4-10-17-12-15)16-9-5-11-18-13-16/h1-13H |
InChI Key |
GRSPUPFBTUPOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CN=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















